molecular formula C10H9NO B8356612 (RS) 2-hydroxy-4-indanecarbonitrile

(RS) 2-hydroxy-4-indanecarbonitrile

Cat. No. B8356612
M. Wt: 159.18 g/mol
InChI Key: IQDXRMWGBIMDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05180741

Procedure details

42 ml of a 1M solution of boran-tetrahydrofuran complex is cooled to 0° C., 3.7 ml of 2,3-dimethyl-2-butene in 20 ml of tetrahydrofuran is added and agitation is carried out for one hour 15 minutes at 0° C. 1.98 g of product obtained in Stage A in 20 ml of tetrahydrofuran is introduced at 0° C. over 40 minutes, with agitation for 1/4 hour at 0° C., and the temperature is allowed to rise to +14° C. over 3 hours. After cooling to 0° C., 5 ml of water is added drop by drop with agitation for 5 minutes, then 18 ml of 2N sodium hydroxide is introduced at +2° C., and the temperature is allowed to rise to +15° C. 18 ml of hydrogen peroxide at 30% is added slowly and the mixture is left under agitation for 17 hours. The reaction mixture is poured into 100 ml of water and 100 ml of isopropyl ether and decanted; the aqueous phase is extracted with isopropyl ether. The reunited organic phases are washed with water, dried and concentrated to dryness under reduced pressure. The residue is chromatographed on silica in a hexane-ethyl acetate mixture (6-4), and 0.15 g of expected product is obtained, and 1.15 g of impure product is obtained which is chromatographed again on silica in a hexane-ethyl acetate mixture (65-35) so as to obtain 0.74 g of expected product, M.p.=60° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.98 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
18 mL
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(=C(C)C)C.[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[C:16]#[N:17])[CH2:9][CH2:8]1.[OH-].[Na+].OO.C([O:25]C(C)C)(C)C>O1CCCC1.O>[OH:25][CH:8]1[CH2:7][C:15]2[C:14]([C:16]#[N:17])=[CH:13][CH:12]=[CH:11][C:10]=2[CH2:9]1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.7 mL
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.98 g
Type
reactant
Smiles
C1CCC2=CC=CC(=C12)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
18 mL
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to rise to +14° C. over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to rise to +15° C
WAIT
Type
WAIT
Details
the mixture is left under agitation for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with isopropyl ether
WASH
Type
WASH
Details
The reunited organic phases are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica in a hexane-ethyl acetate mixture (6-4)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1CC=2C=CC=C(C2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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